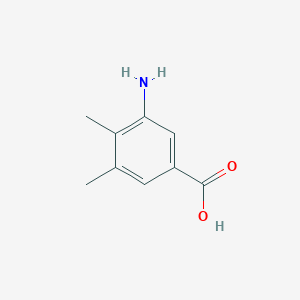

3-amino-4,5-dimethyl-benzoic Acid

Descripción general

Descripción

3-amino-4,5-dimethyl-benzoic acid (3-ADMB) is an organic compound commonly used in scientific research. It is a derivative of benzoic acid and has a variety of applications in the fields of biochemistry and physiology. 3-ADMB is a white crystalline solid with a melting point of 122-124°C and a boiling point of 294-296°C. It has a molecular weight of 181.2 g/mol and is soluble in water and ethanol. It is also a weak acid and has a pKa of 4.7.

Aplicaciones Científicas De Investigación

1. Synthesis and Characterization of Novel Compounds

3-Amino-4,5-dimethyl-benzoic acid is instrumental in the synthesis of novel compounds, particularly ligands and complexes. A study synthesized a new thiazolyl azo ligand and its Co(III), Cd(II) complexes, starting from 2-amino-4,5-dimethyl thiazole, which was then diazotized and coupled with 3-dimethyl amino benzoic acid. These compounds were characterized using various spectroscopic methods, demonstrating their potential for further scientific exploration (Waheeb et al., 2021).

2. Antimicrobial and Antifungal Applications

Studies have demonstrated the antimicrobial and antifungal potential of compounds synthesized from this compound derivatives. These compounds show effectiveness against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Jaber et al., 2021; Zarafu, 2020).

3. Biosynthesis and Metabolic Engineering

3-Amino-benzoic acid (3AB), a closely related compound, plays a significant role in metabolic engineering. A study utilized 3AB in a microbial biosynthetic system for de novo production from glucose. This co-culture engineering approach in Escherichia coli significantly improved the production of 3AB, demonstrating its importance in biotechnological applications (Zhang & Stephanopoulos, 2016).

4. Applications in Organic Synthesis

This compound derivatives are used in the synthesis of various organic compounds, such as amino acids and Schiff bases. These synthesized compounds have shown potential in applications like pseudopeptide synthesis and as building blocks for organic synthesis, providing a versatile tool in the field of chemistry (Pascal et al., 2000; Sameiro et al., 2003).

Mecanismo De Acción

Target of Action

3-Amino-4,5-dimethylbenzoic acid, also known as 3-dimethylaminobenzoic acid (DMAB), has been used to quantify the activity of peroxidase and manganese peroxidase . These enzymes play a crucial role in the breakdown of hydrogen peroxide and other harmful reactive oxygen species in cells .

Mode of Action

It is known that dmab interacts with its target enzymes, peroxidase and manganese peroxidase, enhancing their activity . This interaction likely involves the formation of a complex between the enzyme and DMAB, which facilitates the breakdown of hydrogen peroxide .

Biochemical Pathways

DMAB affects the biochemical pathways involving peroxidase and manganese peroxidase. These enzymes are part of the body’s antioxidant defense system, breaking down harmful reactive oxygen species such as hydrogen peroxide . By enhancing the activity of these enzymes, DMAB helps to maintain the balance of reactive oxygen species in cells, protecting them from oxidative damage .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

The primary result of DMAB’s action is the enhanced activity of peroxidase and manganese peroxidase, leading to increased breakdown of harmful reactive oxygen species . This can protect cells from oxidative damage, which is associated with various diseases, including cancer and neurodegenerative disorders .

Action Environment

The action of DMAB can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the activity of the enzymes that DMAB targets . Additionally, the presence of other substances, such as inhibitors or activators of the enzymes, can also influence the action of DMAB .

Análisis Bioquímico

Biochemical Properties

3-amino-4,5-dimethyl-benzoic acid plays a significant role in biochemical reactions, particularly in the activity of peroxidase and manganese peroxidase enzymes . These enzymes are crucial for oxidative reactions in cells. The compound interacts with these enzymes by serving as a substrate, which is oxidized during the enzymatic reaction. This interaction is essential for the quantification of enzyme activity in biochemical assays.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect glucose content analysis from the extraction of starch and soluble sugars . The compound’s interaction with cellular enzymes can lead to changes in metabolic pathways, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s structure allows it to interact with active sites of enzymes, leading to changes in their activity and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular function. Its role in the activity of peroxidase and manganese peroxidase enzymes highlights its importance in oxidative metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. The compound’s localization is crucial for its activity and function within the cell .

Propiedades

IUPAC Name |

3-amino-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODJOJFWWXEMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457875 | |

| Record name | 3-amino-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348165-23-1 | |

| Record name | 3-amino-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)

![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)